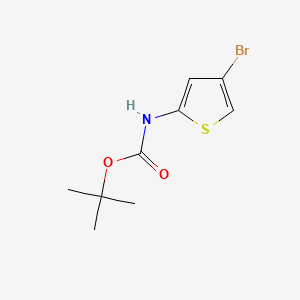

tert-Butyl (4-bromothiophen-2-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl (4-bromothiophen-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-bromothiophen-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-bromothiophen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-4-6(10)5-14-7/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGTVGAIEOIQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718289 | |

| Record name | tert-Butyl (4-bromothiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868387-45-5 | |

| Record name | tert-Butyl (4-bromothiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: tert-Butyl (4-bromothiophen-2-yl)carbamate

CAS Number: 868387-45-5

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: tert-Butyl (4-bromothiophen-2-yl)carbamate is a key heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its unique structure, featuring a brominated thiophene ring and a Boc-protected amine, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the bromine atom allows for further functionalization, most commonly through cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet easily removable shield for the amine functionality. This guide provides a detailed overview of its chemical properties, synthesis, and applications, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for tert-Butyl (4-bromothiophen-2-yl)carbamate is presented below. This information is crucial for its identification, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 868387-45-5 |

| Molecular Formula | C₉H₁₂BrNO₂S |

| Molecular Weight | 278.16 g/mol |

| Appearance | White to light yellow crystalline powder |

| Purity | Typically >98% (by HPLC) |

| Melting Point | 102.0 to 106.0 °C |

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Experimental Protocols

Synthesis of tert-Butyl (4-bromothiophen-2-yl)carbamate

The synthesis of tert-Butyl (4-bromothiophen-2-yl)carbamate is typically achieved through the Boc protection of 2-amino-4-bromothiophene. The following is a general experimental protocol based on standard procedures for the N-Boc protection of amines.

Materials:

-

2-amino-4-bromothiophene hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-amino-4-bromothiophene hydrochloride in a mixture of dichloromethane (or THF) and water, add sodium bicarbonate in portions at room temperature until the solution is basic.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent dropwise to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude tert-Butyl (4-bromothiophen-2-yl)carbamate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield a white to light yellow crystalline solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the thiophene ring protons, the NH proton of the carbamate, and the characteristic singlet of the tert-butyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon signals of the thiophene ring, the carbonyl group of the carbamate, and the carbons of the tert-butyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Applications in Drug Discovery and Development

tert-Butyl (4-bromothiophen-2-yl)carbamate serves as a critical intermediate in the synthesis of various biologically active molecules. The bromine atom on the thiophene ring is a key handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.

Role as a Building Block in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is fundamental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug candidates. The general workflow for such a reaction is depicted below.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This synthetic strategy allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the thiophene ring, leading to the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Synthetic Pathway for Kinase Inhibitor Scaffolds

The thiophene moiety is a well-established scaffold in the design of kinase inhibitors. The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor scaffold starting from tert-Butyl (4-bromothiophen-2-yl)carbamate.

Caption: Synthetic pathway to a potential kinase inhibitor scaffold.

This pathway highlights the strategic importance of tert-Butyl (4-bromothiophen-2-yl)carbamate. The initial Suzuki coupling introduces a key pharmacophoric element, followed by deprotection of the amine to allow for further modifications, such as the formation of amide bonds which are crucial for interacting with the hinge region of many kinases.

Conclusion

tert-Butyl (4-bromothiophen-2-yl)carbamate is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in established synthetic transformations, particularly in the construction of biaryl and heteroaryl systems, makes it an important tool for researchers in the field of drug discovery and medicinal chemistry. The experimental protocols and synthetic workflows provided in this guide offer a foundational understanding for the effective use of this compound in the laboratory.

An In-depth Technical Guide to the Synthesis of 2-(Boc-amino)-4-bromothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic protocol for 2-(Boc-amino)-4-bromothiophene, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the commercially available starting material, 2,4-dibromothiophene. The protocol involves a regioselective Buchwald-Hartwig amination followed by a standard Boc-protection of the resulting amine.

I. Synthetic Pathway Overview

The synthesis of 2-(Boc-amino)-4-bromothiophene is achieved through a two-step reaction sequence. The first step is a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination, to selectively introduce an amino group at the C2 position of 2,4-dibromothiophene. The second step involves the protection of the newly introduced amino group with a tert-butyloxycarbonyl (Boc) group.

Caption: Synthetic workflow for 2-(Boc-amino)-4-bromothiophene.

II. Experimental Protocols

Step 1: Synthesis of 2-Amino-4-bromothiophene via Buchwald-Hartwig Amination

This procedure outlines the regioselective amination of 2,4-dibromothiophene at the C2 position. The higher reactivity of the C2-Br bond in thiophene allows for selective amination under carefully controlled conditions.

Methodology:

An oven-dried Schlenk tube is charged with palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), and sodium tert-butoxide (NaOtBu). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous toluene is then added, followed by 2,4-dibromothiophene and an ammonia equivalent such as benzophenone imine or hexamethyldisilazane (HMDS). The reaction mixture is heated with stirring for a specified duration. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and quenched with aqueous acid to hydrolyze the imine. The aqueous layer is then basified and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 2-(Boc-amino)-4-bromothiophene

This protocol describes the protection of the amino group of 2-amino-4-bromothiophene using di-tert-butyl dicarbonate (Boc₂O).

Methodology:

To a solution of 2-amino-4-bromothiophene in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc₂O) and a base are added. A common base for this transformation is 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography to afford pure 2-(Boc-amino)-4-bromothiophene.

III. Data Presentation

The following tables summarize the quantitative data for the synthesis of 2-(Boc-amino)-4-bromothiophene.

Table 1: Reagents and Conditions for the Synthesis of 2-Amino-4-bromothiophene

| Reagent/Parameter | Molar Equivalence | Amount |

| 2,4-Dibromothiophene | 1.0 | (Specify amount) |

| Ammonia Equivalent | 1.1 - 1.5 | (Specify amount) |

| Palladium(II) Acetate | 0.01 - 0.05 | (Specify amount) |

| Phosphine Ligand | 0.02 - 0.10 | (Specify amount) |

| Sodium tert-Butoxide | 1.5 - 2.0 | (Specify amount) |

| Solvent | - | (Specify volume) |

| Temperature | - | (Specify temperature) |

| Reaction Time | - | (Specify duration) |

| Yield | - | (Specify percentage) |

Table 2: Reagents and Conditions for the Synthesis of 2-(Boc-amino)-4-bromothiophene

| Reagent/Parameter | Molar Equivalence | Amount |

| 2-Amino-4-bromothiophene | 1.0 | (Specify amount) |

| Di-tert-butyl dicarbonate | 1.1 - 1.5 | (Specify amount) |

| Base (e.g., DMAP) | 0.1 - 1.2 | (Specify amount) |

| Solvent | - | (Specify volume) |

| Temperature | - | Room Temperature |

| Reaction Time | - | (Specify duration) |

| Yield | - | (Specify percentage) |

IV. Mandatory Visualization

The following diagram illustrates the logical relationship of the key steps in the synthesis of 2-(Boc-amino)-4-bromothiophene.

Caption: Experimental workflow for the two-step synthesis.

An In-depth Technical Guide to tert-Butyl (4-bromothiophen-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl (4-bromothiophen-2-yl)carbamate, a key building block in medicinal chemistry and drug discovery. This document details its physical characteristics, spectral data, and a representative synthetic protocol.

Core Physical Properties

tert-Butyl (4-bromothiophen-2-yl)carbamate is a white to light yellow crystalline powder.[1][2] Its fundamental physical properties are summarized in the table below, providing essential information for its handling, storage, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 868387-45-5 | [1][2] |

| Molecular Formula | C₉H₁₂BrNO₂S | [1] |

| Molecular Weight | 278.16 g/mol | |

| Melting Point | 102-106 °C | [2] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Purity | >98.0% (HPLC) | [1][2] |

| Storage | Store under inert gas, refrigerated (0-10°C) |

Spectroscopic and Physicochemical Data

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons on the thiophene ring and the tert-butyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Singlet | 1H | Thiophene C₅-H |

| ~6.8-7.2 | Singlet | 1H | Thiophene C₃-H |

| ~6.5-7.0 | Broad Singlet | 1H | N-H |

| 1.51 | Singlet | 9H | -C(CH₃)₃ |

Note: The chemical shifts for the thiophene protons are estimations based on analogous structures and may vary.

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~152-154 | C=O (carbamate) |

| ~138-142 | C₂-thiophene (C-NH) |

| ~120-130 | C₅-thiophene |

| ~115-125 | C₃-thiophene |

| ~110-115 | C₄-thiophene (C-Br) |

| ~80-82 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Note: These are predicted chemical shifts based on known values for similar functional groups and heterocyclic systems.

Predicted FT-IR Spectral Data

The infrared spectrum will display characteristic absorption bands for the N-H, C-H, C=O, and C-Br functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3400 | N-H Stretch | Carbamate |

| ~2980-2850 | C-H Stretch | Aliphatic (tert-butyl) |

| ~1700-1725 | C=O Stretch | Carbamate |

| ~1500-1550 | N-H Bend | Carbamate |

| ~1250, ~1160 | C-O Stretch | Carbamate |

| ~550-650 | C-Br Stretch | Bromo-thiophene |

Solubility Profile

While quantitative solubility data is not extensively published, a qualitative assessment based on the molecule's structure suggests the following solubility profile:

-

High Solubility: Dichloromethane, Chloroform, Ethyl Acetate

-

Moderate Solubility: Acetone, Tetrahydrofuran, Toluene

-

Low Solubility: Methanol, Ethanol

-

Insoluble: Water, Hexane

Experimental Protocols

Synthesis of tert-Butyl (4-bromothiophen-2-yl)carbamate via Curtius Rearrangement

This protocol describes a representative method for the synthesis of the title compound starting from 4-bromothiophene-2-carboxylic acid. This multi-step synthesis involves the formation of an acyl azide followed by a Curtius rearrangement and trapping of the resulting isocyanate with tert-butanol.

Diagram of Synthetic Workflow:

Caption: Synthetic pathway for tert-Butyl (4-bromothiophen-2-yl)carbamate.

Detailed Methodology:

-

Acid Chloride Formation: To a solution of 4-bromothiophene-2-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF, add oxalyl chloride or thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or IR). Remove the solvent and excess reagent under reduced pressure.

-

Acyl Azide Synthesis: Dissolve the crude acid chloride in acetone and cool to 0 °C. Add a solution of sodium azide in water dropwise, maintaining the temperature below 5 °C. Stir vigorously for 1-2 hours. Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Acyl azides are potentially explosive and should be handled with care.

-

Curtius Rearrangement and Trapping: Dissolve the crude acyl azide in dry toluene and add tert-butanol. Heat the mixture to reflux until the evolution of nitrogen gas ceases and the reaction is complete (monitored by TLC or IR).

-

Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[3]

Applications in Drug Discovery and Development

tert-Butyl (4-bromothiophen-2-yl)carbamate is a valuable building block in the synthesis of more complex molecules for drug discovery, particularly in the development of kinase inhibitors. The Boc-protected amine provides a latent nucleophile, while the bromo-thiophene moiety is amenable to various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce further diversity.

Logical Relationship in Kinase Inhibitor Synthesis:

Caption: Role as a versatile intermediate in inhibitor synthesis.

This strategic positioning of functional groups allows for the sequential or convergent synthesis of complex heterocyclic scaffolds that are common in kinase inhibitors. The thiophene ring itself is a well-established pharmacophore in many biologically active compounds.

References

An In-depth Technical Guide to tert-Butyl (4-bromothiophen-2-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (4-bromothiophen-2-yl)carbamate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and significant role as a synthetic intermediate in the development of novel therapeutic agents.

Core Molecular Data

Tert-butyl (4-bromothiophen-2-yl)carbamate is a halogenated heterocyclic compound featuring a thiophene ring, a carbamate protecting group, and a bromine atom. These structural features make it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.

Physicochemical Properties

The fundamental properties of tert-butyl (4-bromothiophen-2-yl)carbamate are summarized in the table below. This quantitative data is essential for its use in designing synthetic routes and for computational modeling studies.

| Property | Value | Source |

| Molecular Weight | 278.16 g/mol | [1] |

| Molecular Formula | C₉H₁₂BrNO₂S | [1] |

| CAS Number | 868387-45-5 | [1] |

| Appearance | White to light yellow powder/crystal | |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CS1)Br | [1] |

| InChI Key | PBMARQLXQZRXFG-UHFFFAOYSA-N | |

| PubChem CID | 56763855 | [1][2] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl (4-bromothiophen-2-yl)carbamate is not extensively detailed in publicly available literature. However, a plausible and efficient synthetic route can be extrapolated from the well-established synthesis of its non-brominated analog, tert-butyl N-(thiophen-2-yl)carbamate, which utilizes a Curtius rearrangement.[3]

Proposed Synthetic Pathway: Curtius Rearrangement

The Curtius rearrangement is a versatile method for converting carboxylic acids into urethanes, amines, or amides via an isocyanate intermediate. The proposed synthesis for tert-butyl (4-bromothiophen-2-yl)carbamate would start from 4-bromothiophene-2-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Based on the synthesis of similar compounds, a detailed experimental protocol would be as follows:

-

Acyl Chloride Formation: 4-bromothiophene-2-carboxylic acid is reacted with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating until the evolution of gas ceases. The excess reagent and solvent are removed under reduced pressure to yield the crude 4-bromothiophene-2-carbonyl chloride.

-

Acyl Azide Formation: The crude acyl chloride is dissolved in a suitable solvent such as acetone or THF. A solution of sodium azide (NaN₃) in water is added dropwise at a low temperature (typically 0 °C). The reaction mixture is stirred for a few hours, and the resulting acyl azide is then extracted with an organic solvent.

-

Curtius Rearrangement and Carbamate Formation: The extracted acyl azide is dried and the solvent is carefully exchanged for a high-boiling, inert solvent like toluene. Tert-butanol is added, and the mixture is heated. The acyl azide undergoes rearrangement to an isocyanate, which is then trapped by tert-butanol to form the desired tert-butyl (4-bromothiophen-2-yl)carbamate. The product can be purified by crystallization or column chromatography.

Role in Drug Discovery and Development

Tert-butyl (4-bromothiophen-2-yl)carbamate is a valuable building block in drug discovery, primarily due to the presence of the Boc-protected amine and the bromine atom on the thiophene ring. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines, which can be readily removed under acidic conditions. The bromine atom serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[4][5] In this context, tert-butyl (4-bromothiophen-2-yl)carbamate acts as the organic halide partner. This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the thiophene ring, leading to the synthesis of diverse molecular scaffolds.

Biological Significance of Thiophene Derivatives

Thiophene-containing compounds are prevalent in a wide range of biologically active molecules and approved drugs. The thiophene ring is considered a bioisostere of the benzene ring and can participate in various interactions with biological targets. Derivatives of thiophene have demonstrated a broad spectrum of pharmacological activities, including:

-

Antibacterial and Antifungal Activity: Various substituted thiophenes have been shown to inhibit the growth of bacteria and fungi.[6][7]

-

Antiviral Activity: Thiophene derivatives have been investigated as inhibitors of viral entry, with some showing activity against the Ebola virus.[8]

-

Anticancer Activity: The thiophene scaffold is present in several kinase inhibitors and other anticancer agents.

-

Enzyme Inhibition: Thiophene derivatives have been developed as inhibitors for various enzymes, including urease.[9]

The use of tert-butyl (4-bromothiophen-2-yl)carbamate allows for the strategic construction of novel thiophene-based compounds that can be screened for a wide array of biological activities.

Conclusion

Tert-butyl (4-bromothiophen-2-yl)carbamate is a fundamentally important building block for researchers and scientists in the field of drug development. Its well-defined chemical properties, coupled with its utility in robust synthetic methodologies like the Suzuki-Miyaura coupling, make it an invaluable tool for the creation of diverse chemical libraries. The established biological relevance of the thiophene core further underscores the significance of this compound in the ongoing quest for novel and effective therapeutic agents.

References

- 1. cenmed.com [cenmed.com]

- 2. tert-Butyl (4-bromothiophen-2-yl)carbamate | C9H12BrNO2S | CID 56763855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Solubility of tert-Butyl (4-bromothiophen-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of tert-Butyl (4-bromothiophen-2-yl)carbamate, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for its determination. It includes a predictive assessment based on the molecular structure and detailed experimental protocols for researchers to ascertain precise solubility in various organic solvents, ensuring optimal conditions for synthesis, purification, and formulation.

Predictive Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. An analysis of the structure of tert-Butyl (4-bromothiophen-2-yl)carbamate—C9H12BrNO2S—provides a qualitative prediction of its solubility in common organic solvents.

The molecule possesses both non-polar and polar characteristics. The bulky, non-polar tert-butyl group and the thiophene ring contribute to its lipophilicity, suggesting solubility in non-polar and weakly polar solvents. Conversely, the carbamate group introduces polarity and the capacity for hydrogen bonding (as a hydrogen bond acceptor), which would promote solubility in more polar solvents. The presence of a bromine atom on the thiophene ring also adds to the molecular weight and can influence intermolecular interactions.

Based on these structural attributes, a predicted solubility profile is presented in Table 1. This table is intended as a guideline for solvent selection in experimental settings.

Table 1: Predicted Solubility of tert-Butyl (4-bromothiophen-2-yl)carbamate in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Heptane | Low to Moderate | The non-polar alkyl chains will interact favorably with the tert-butyl group, but the polar carbamate may limit high solubility. |

| Toluene | Moderate to High | The aromatic ring of toluene can engage in π-stacking with the thiophene ring, and its moderate polarity can accommodate the carbamate. | |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving compounds with a mix of polar and non-polar features. |

| Tetrahydrofuran (THF) | High | THF's ether oxygen can act as a hydrogen bond acceptor for the carbamate's N-H proton, and its polarity is suitable for the overall molecule. | |

| Ethyl Acetate (EtOAc) | Moderate to High | The ester group offers polarity and hydrogen bond accepting capabilities, making it a good candidate for dissolving this compound. | |

| Acetonitrile (ACN) | Moderate | The high polarity of acetonitrile might be less favorable for the non-polar tert-butyl and thiophene moieties. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is generally a good solvent for a wide range of organic compounds. | |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl group can hydrogen bond with the carbamate, but the overall lipophilicity of the molecule may prevent very high solubility. |

| Water | Insoluble | The significant non-polar character of the molecule is expected to make it insoluble in water. |

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination is essential. The following protocols outline methods for both qualitative and quantitative solubility assessment.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of tert-Butyl (4-bromothiophen-2-yl)carbamate is depicted in the following diagram.

Caption: Workflow for Solubility Determination

Qualitative Solubility Protocol

This method provides a rapid assessment of solubility.

-

Preparation : Weigh approximately 2-5 mg of tert-Butyl (4-bromothiophen-2-yl)carbamate into a small vial.

-

Solvent Addition : Add a measured volume (e.g., 0.1 mL) of the selected organic solvent to the vial.

-

Mixing : Vigorously mix the contents using a vortex mixer or by shaking for 1-2 minutes at a constant temperature (e.g., 25°C).

-

Observation : Visually inspect the mixture. If the solid completely dissolves, it is considered soluble at that concentration (e.g., >20-50 mg/mL).

-

Incremental Addition : If the solid is not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. This can help to classify the compound as sparingly soluble or insoluble.

Quantitative Solubility Protocol (Equilibrium Method)

This protocol determines the equilibrium solubility, providing a precise value.

-

Sample Preparation : Add an excess amount of tert-Butyl (4-bromothiophen-2-yl)carbamate to a vial to ensure a saturated solution is formed.

-

Solvent Addition : Accurately add a known volume of the desired solvent to the vial.

-

Equilibration : Seal the vial and agitate it in a temperature-controlled environment (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Separation : Allow the vial to stand, permitting the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sample Extraction : Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Analysis : Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation : Calculate the solubility in units such as mg/mL or mol/L.

Data Presentation

The following table should be used to record the experimentally determined quantitative solubility data for easy comparison.

Table 2: Experimentally Determined Solubility of tert-Butyl (4-bromothiophen-2-yl)carbamate at 25°C

| Solvent | Molecular Formula | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | To be determined | To be determined |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | To be determined | To be determined |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 6.0 | To be determined | To be determined |

| Toluene | C₇H₈ | 2.4 | To be determined | To be determined |

| Acetonitrile (ACN) | C₂H₃N | 37.5 | To be determined | To be determined |

| Methanol | CH₄O | 32.7 | To be determined | To be determined |

| Hexane | C₆H₁₄ | 1.9 | To be determined | To be determined |

This guide provides a robust framework for understanding and experimentally determining the solubility of tert-Butyl (4-bromothiophen-2-yl)carbamate. By following these protocols, researchers can generate reliable data to inform their synthetic and development processes.

In-Depth Technical Guide: 1H NMR Spectrum of tert-Butyl (4-bromothiophen-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (4-bromothiophen-2-yl)carbamate. Due to the absence of a publicly available, experimentally verified spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally analogous compounds. It also includes a comprehensive, adaptable experimental protocol for the synthesis and subsequent 1H NMR analysis of this and similar aromatic carbamates.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for tert-Butyl (4-bromothiophen-2-yl)carbamate. These predictions are derived from the known spectral data of related compounds, including tert-butyl N-(thiophen-2-yl)carbamate and tert-butyl (4-bromophenyl)carbamate. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| NH | ~7.0 - 8.0 | Broad Singlet (br s) | - | 1H |

| H-5 | ~6.8 - 7.0 | Doublet (d) | J(H-3, H-5) = ~1.5 - 2.0 | 1H |

| H-3 | ~6.6 - 6.8 | Doublet (d) | J(H-3, H-5) = ~1.5 - 2.0 | 1H |

| C(CH₃)₃ | ~1.5 | Singlet (s) | - | 9H |

Experimental Protocols

This section outlines a general yet detailed methodology for the synthesis of tert-Butyl (4-bromothiophen-2-yl)carbamate and the subsequent acquisition of its 1H NMR spectrum.

Synthesis of tert-Butyl (4-bromothiophen-2-yl)carbamate

This synthesis can be adapted from standard procedures for the protection of amines as tert-butoxycarbonyl (Boc) carbamates. A plausible route involves the reaction of 2-amino-4-bromothiophene with di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

2-amino-4-bromothiophene

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-amino-4-bromothiophene (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution and stir at room temperature.

-

To this stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-Butyl (4-bromothiophen-2-yl)carbamate.

1H NMR Spectrum Acquisition

Sample Preparation:

-

Dissolve 5-10 mg of the purified tert-Butyl (4-bromothiophen-2-yl)carbamate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (for a 400 MHz Spectrometer):

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃ (or DMSO-d₆)

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time (at): 2-4 seconds

-

Relaxation Delay (d1): 1-5 seconds

-

Number of Scans (ns): 8-16 (or more for dilute samples)

-

Spectral Width (sw): -2 to 12 ppm

-

Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used for calibration, and the spectrum is referenced to TMS at 0.00 ppm.

Visualization of Predicted 1H NMR Signals

The following diagram illustrates the predicted signaling pathways and logical relationships between the different protons in the 1H NMR spectrum of tert-Butyl (4-bromothiophen-2-yl)carbamate.

Caption: Predicted 1H NMR signals for tert-Butyl (4-bromothiophen-2-yl)carbamate.

An In-depth Technical Guide on the 13C NMR Chemical Shifts of 2-(Boc-amino)-4-bromothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(Boc-amino)-4-bromothiophene. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a comprehensive estimation based on the analysis of structurally similar compounds. The data is presented in a clear, tabular format, accompanied by a detailed experimental protocol for acquiring such data and a structural diagram for unambiguous carbon atom identification.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for 2-(Boc-amino)-4-bromothiophene. These estimations are derived from known substituent effects on the thiophene ring and data from analogous Boc-protected aromatic amines. The chemical shifts are referenced to a standard internal TMS (tetramethylsilane) at 0.00 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Estimation |

| C2 | ~155-160 | The C2 carbon is directly attached to the electron-donating Boc-amino group, which is expected to cause a significant downfield shift into the aromatic region. |

| C3 | ~100-105 | This carbon is adjacent to the C2 bearing the amino group and is expected to be shielded, resulting in an upfield shift. |

| C4 | ~110-115 | The C4 carbon is directly attached to the electronegative bromine atom, leading to a downfield shift. |

| C5 | ~115-120 | The C5 carbon is beta to the amino group and alpha to the sulfur atom, and its chemical shift is influenced by both. |

| C=O (Boc) | ~152-154 | The carbonyl carbon of the Boc protecting group consistently appears in this region. Data from compounds like tert-butyl (4-bromophenyl)carbamate show a signal at 152.50 ppm.[1] |

| C(CH₃)₃ (Boc) | ~80-82 | The quaternary carbon of the tert-butyl group is typically found in this downfield region due to the adjacent oxygen atom. For instance, in tert-butyl (4-bromophenyl)carbamate, this carbon appears at 80.92 ppm.[1] |

| C(CH₃)₃ (Boc) | ~28 | The methyl carbons of the tert-butyl group are expected in the aliphatic region. In tert-butyl (4-bromophenyl)carbamate, these carbons have a chemical shift of 28.31 ppm.[1] |

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a high-quality ¹³C NMR spectrum of 2-(Boc-amino)-4-bromothiophene.

1. Sample Preparation:

-

Dissolve approximately 20-50 mg of 2-(Boc-amino)-4-bromothiophene in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The choice of solvent is critical and can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used to obtain a spectrum with singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected chemical shifts.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of all carbon nuclei, which is crucial for accurate integration if desired (though not typically performed in routine ¹³C NMR).

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Molecular Structure and Carbon Numbering

To facilitate the correlation of the predicted chemical shifts with the molecular structure, the following diagram illustrates the numbering scheme for the carbon atoms in 2-(Boc-amino)-4-bromothiophene.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl (4-bromothiophen-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometry analysis of tert-Butyl (4-bromothiophen-2-yl)carbamate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental mass spectra for this specific molecule in public literature, this document outlines a theoretical analysis based on established fragmentation patterns of related chemical structures, including thiophenes and tert-butyl carbamates. This guide offers a robust framework for researchers performing mass spectrometry on this and similar compounds.

Predicted Mass Spectrometry Data

The mass spectrum of tert-Butyl (4-bromothiophen-2-yl)carbamate is expected to exhibit a characteristic molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by approximately 2 m/z units with nearly equal intensity.

| Predicted Ion | Structure | m/z (⁷⁹Br) | m/z (⁸¹Br) | Notes |

| [M+H]⁺ | [C₉H₁₂BrSNO₂ + H]⁺ | 278.9896 | 280.9875 | Molecular ion peak (protonated) |

| [M-C₄H₈]⁺ | [C₅H₄BrSNO₂]⁺ | 222.9270 | 224.9250 | Loss of isobutylene from the tert-butyl group. |

| [M-C₄H₉O₂]⁺ | [C₅H₃BrSN]⁺ | 175.9242 | 177.9222 | Loss of the entire tert-butoxycarbonyl group. |

| [C₄H₃BrS]⁺ | 161.9137 | 163.9117 | 4-bromothiophene fragment. | |

| [C₄H₉]⁺ | 57.0704 | - | tert-butyl cation, a common fragment for Boc-protected compounds. |

Proposed Experimental Protocol

This protocol describes a general method for the analysis of tert-Butyl (4-bromothiophen-2-yl)carbamate using Electrospray Ionization (ESI) Mass Spectrometry.

2.1. Sample Preparation

-

Dissolution: Prepare a stock solution of tert-Butyl (4-bromothiophen-2-yl)carbamate in a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) at a concentration of 1 mg/mL.

-

Dilution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. The final concentration may require optimization based on instrument sensitivity.

2.2. Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid is a common mobile phase for ESI. The gradient and flow rate should be optimized for the specific chromatographic setup if coupled with LC. For direct infusion, a flow rate of 5-10 µL/min is typical.

-

ESI Source Parameters:

-

Capillary Voltage: 3.0-4.5 kV

-

Nebulizing Gas Pressure: 20-40 psi

-

Drying Gas Flow: 5-10 L/min

-

Drying Gas Temperature: 250-350 °C

-

-

Mass Analyzer Parameters:

-

Mass Range: 50-500 m/z

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

-

Visualization of the Proposed Fragmentation Pathway

The following diagrams illustrate the logical workflow for the mass spectrometry experiment and the predicted fragmentation pathway of tert-Butyl (4-bromothiophen-2-yl)carbamate.

Caption: A generalized workflow for the LC-MS/MS analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of Boc-Protected Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectroscopic characteristics of aminothiophenes protected with the tert-butoxycarbonyl (Boc) group. Understanding the vibrational spectroscopy of these compounds is crucial for their synthesis, characterization, and application in medicinal chemistry and materials science, where the thiophene moiety is a key pharmacophore and the Boc group serves as an essential protecting group.

Core Infrared Vibrational Modes

The infrared spectrum of a Boc-protected aminothiophene is a composite of the vibrational modes of the thiophene ring, the carbamate linker, and the tert-butyl group. The key characteristic absorption bands are summarized below.

Quantitative Infrared Spectroscopy Data

The following table summarizes the key experimental and theoretical vibrational frequencies for a representative Boc-protected aminothiophene, tert-butyl N-(thiophen-2-yl)carbamate. This data is critical for the identification and quality control of these compounds.[1]

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Description of Vibration |

| N-H Stretch | 3382 | 3450 | Stretching of the amine N-H bond in the carbamate group. |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3050 | Stretching of the C-H bonds on the thiophene ring. |

| C-H Stretch (Aliphatic) | 2979 | 2980-2950 | Asymmetric and symmetric stretching of C-H bonds in the tert-butyl group. |

| C=O Stretch (Amide I) | 1717 | 1725 | Carbonyl stretching of the Boc protecting group. |

| N-H Bend / C-N Stretch (Amide II) | 1530-1550 | 1540 | A coupled vibration involving N-H bending and C-N stretching. |

| C=C Stretch (Thiophene Ring) | 1443-1523 | 1450-1500 | Stretching vibrations of the carbon-carbon double bonds within the thiophene ring.[2] |

| C-N Stretch | 1152 | 1160 | Stretching of the carbamate C-N bond. |

| C-S Stretch (Thiophene Ring) | 699 | 700 | Stretching of the carbon-sulfur bond in the thiophene ring.[2] |

Experimental Protocols

The acquisition of high-quality infrared spectra is paramount for accurate analysis. The following outlines a standard experimental protocol for the analysis of Boc-protected aminothiophenes using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Sample Preparation and Analysis using ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal to no sample preparation.[3]

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the instrument and the surrounding environment.

-

Sample Application: Place a small amount of the solid Boc-protected aminothiophene sample directly onto the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

-

Spectrum Acquisition: Collect the sample spectrum. The number of scans can be varied to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.[4] A resolution of 4 cm⁻¹ is generally adequate for routine analysis.[4]

-

Data Processing: The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after each measurement to prevent cross-contamination.

Visualization of a Relevant Chemical Transformation

Boc-protected amines are common starting materials in multicomponent reactions, such as the Ugi reaction, which is a powerful tool for the rapid synthesis of diverse chemical libraries. The following diagram illustrates the general mechanism of the Ugi four-component reaction (Ugi-4CR), a process where a Boc-protected aminothiophene could serve as the amine component.

Caption: General mechanism of the Ugi four-component reaction.

This diagram outlines the key steps of the Ugi reaction, starting with the formation of an imine from an amine (such as a Boc-protected aminothiophene) and a carbonyl compound.[5][6] This is followed by the addition of an isocyanide to form a nitrilium ion, which is then trapped by a carboxylic acid.[6][7] A subsequent Mumm rearrangement yields the final α-acylamino amide product.[5][6] This reaction is highly valuable in drug discovery for generating libraries of complex molecules in a single step.

References

- 1. Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]

- 7. youtube.com [youtube.com]

Commercial Suppliers and Synthetic Applications of tert-Butyl (4-bromothiophen-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of tert-Butyl (4-bromothiophen-2-yl)carbamate, a key building block in medicinal chemistry and organic synthesis. Additionally, it outlines a detailed experimental protocol for a common synthetic application, the Suzuki-Miyaura cross-coupling reaction, and includes a visual representation of the experimental workflow.

Commercial Availability

A variety of chemical suppliers offer tert-Butyl (4-bromothiophen-2-yl)carbamate (CAS No. 868387-45-5). The following table summarizes the offerings from several prominent suppliers, providing a comparative overview of purity, available quantities, and catalog numbers for easy procurement.

| Supplier | Catalog Number | Purity | Available Quantities |

| TCI America | B6211 | >98.0% (HPLC)[1] | 1 g, 5 g |

| Amadis Chemical | A847843 | 97% | 25 g, 100 g |

| Cenmed | C007B-290654 | Not specified | 100 g[2] |

| ChemScene | CS-W003861 | ≥97% | Not specified |

| BLDpharm | BD136984 | Not specified | Not specified |

| Sigma-Aldrich | Not found | - | - |

| BOC Sciences | Not found | - | - |

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

tert-Butyl (4-bromothiophen-2-yl)carbamate is a versatile intermediate, frequently employed in carbon-carbon bond-forming reactions. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the thiophene ring, a common structural motif in pharmaceutically active compounds.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of tert-Butyl (4-bromothiophen-2-yl)carbamate

This protocol is a representative example and may require optimization based on the specific boronic acid used.

Materials:

-

tert-Butyl (4-bromothiophen-2-yl)carbamate

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

-

Triphenylphosphine (PPh₃, 0.1 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add tert-butyl (4-bromothiophen-2-yl)carbamate (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Experimental Workflow

The following diagram illustrates the logical workflow for the Suzuki-Miyaura cross-coupling reaction described above.

References

An In-Depth Technical Guide to the Stability and Storage of 2-(Boc-amino)-4-bromothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability profile and recommended storage conditions for 2-(tert-butoxycarbonyl-amino)-4-bromothiophene, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Stability Profile

The stability of 2-(Boc-amino)-4-bromothiophene is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the reactivity of the bromothiophene ring.

1.1 Impact of pH and Acidity

The Boc group is notoriously sensitive to acidic conditions.[1][2] The deprotection mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and isobutene.[2] This reaction proceeds readily in the presence of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1] Therefore, exposure to acidic environments, including acidic silica gel during chromatography, should be minimized or carefully controlled to prevent degradation. The compound is generally stable towards most bases and nucleophiles.[2][3]

1.2 Thermal and Photolytic Stability

While specific data for this compound is limited, general best practices for brominated organic compounds recommend storage away from direct sunlight and heat sources to prevent light- or heat-induced decomposition.[4] High temperatures can lead to degradation and off-gassing of halogenated compounds.[5] For some sensitive Boc-protected bromo-compounds, refrigerated storage at -20°C is specified to ensure long-term stability.[6]

1.3 Incompatible Materials

To prevent hazardous reactions and degradation, 2-(Boc-amino)-4-bromothiophene should be segregated from the following:

-

Strong Oxidizing Agents: Can react with the thiophene ring.

-

Strong Acids: Will cleave the Boc protecting group.[1]

-

Strong Bases and Reducing Agents: While the Boc group is generally base-stable, strong bases should be avoided as a general precaution with functionalized organic molecules.[7]

-

Reactive Metals: Brominated compounds can react violently with certain metals like aluminum.[4]

Recommended Storage and Handling Conditions

Proper storage is essential to preserve the quality and shelf-life of 2-(Boc-amino)-4-bromothiophene. The following table summarizes the recommended conditions based on safety data sheets for analogous compounds and general chemical principles.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, well-ventilated area.[8][9] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[6][7] | Minimizes thermal degradation and potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. | Prevents potential oxidation and degradation from atmospheric moisture. |

| Container | Keep in a tightly closed, chemically resistant container (e.g., amber glass bottle with a PTFE-lined cap).[4][7][10] | Prevents exposure to moisture and light, and contains potentially harmful vapors. |

| Light Exposure | Protect from light.[4] | Avoids photolytic degradation of the bromothiophene ring. |

| Handling | Handle in a chemical fume hood using appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles.[7][11] | Protects personnel from inhalation of dust or vapors and prevents skin/eye contact. |

Visualized Protocols and Pathways

3.1 Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the appropriate handling and storage of 2-(Boc-amino)-4-bromothiophene upon receipt and during use in the laboratory.

3.2 Potential Acid-Catalyzed Degradation Pathway

The primary degradation pathway of concern is the acid-catalyzed cleavage of the Boc protecting group. This reaction is typically irreversible and yields the free amine, which may have different reactivity and solubility profiles.

Representative Experimental Protocol for Stability Assessment

No specific stability studies for 2-(Boc-amino)-4-bromothiophene were found in the provided search results. The following is a generalized protocol for performing a forced degradation study to identify potential stability issues.

Objective: To assess the stability of 2-(Boc-amino)-4-bromothiophene under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as per ICH guidelines.

Materials and Equipment:

-

2-(Boc-amino)-4-bromothiophene

-

HPLC-grade solvents (Acetonitrile, Water, Methanol)

-

Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)

-

Calibrated HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Forced-air oven

-

Photostability chamber

Experimental Workflow:

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat (e.g., 60°C).

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH and heat (e.g., 60°C).

-

Oxidation: Mix stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Expose the solid compound to high heat (e.g., 80°C).

-

Photolytic Stress: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined intervals (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical starting point could be a C18 column with a gradient elution of water and acetonitrile and UV detection at a wavelength appropriate for the thiophene chromophore.

-

Data Evaluation: Calculate the percentage of remaining parent compound and quantify the formation of any degradation products. The primary degradation product under acidic conditions is expected to be 2-amino-4-bromothiophene.

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. 2-(Boc-アミノ)エチルブロミド ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Sciencemadness Discussion Board - Single Use Bromine Storage - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. LCSS: BROMINE [web.stanford.edu]

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-bromothiophen-2-yl)carbamate via Curtius Rearrangement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of tert-Butyl (4-bromothiophen-2-yl)carbamate, a valuable building block in medicinal chemistry and drug development. The core of this synthesis is the Curtius rearrangement, a versatile and reliable method for converting carboxylic acids into their corresponding carbamate derivatives.[1][2][3] This document outlines the underlying chemical principles, provides detailed experimental procedures, and presents the expected quantitative data in a structured format.

Introduction to the Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[4][5] Discovered by Theodor Curtius in 1885, this reaction has become a cornerstone of organic synthesis due to its tolerance of a wide variety of functional groups and the stereospecific nature of the rearrangement.[4][6] The resulting isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles.[6][7] When tert-butanol is used as the nucleophile, it leads to the formation of a tert-butoxycarbonyl (Boc)-protected amine, a common protecting group strategy in multi-step organic synthesis.[4][7]

The overall transformation for the synthesis of tert-Butyl (4-bromothiophen-2-yl)carbamate can be summarized as follows:

Caption: General reaction scheme for the synthesis.

Experimental Protocols

The synthesis of tert-Butyl (4-bromothiophen-2-yl)carbamate via the Curtius rearrangement can be achieved through a one-pot procedure from the corresponding carboxylic acid or via a two-step process involving the isolation of the acyl azide intermediate. The one-pot method using diphenylphosphoryl azide (DPPA) is often preferred for its operational simplicity.

One-Pot Synthesis from 4-Bromothiophene-2-carboxylic Acid using DPPA

This protocol is adapted from a similar synthesis of tert-butyl N-thiazol-4-ylcarbamate.[8]

Materials:

-

4-Bromothiophene-2-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

tert-Butanol (t-BuOH)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromothiophene-2-carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene (or tert-butanol as solvent) at 0 °C, add diphenylphosphoryl azide (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add tert-butanol (1.5-2.0 eq) to the mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford tert-Butyl (4-bromothiophen-2-yl)carbamate.

Two-Step Synthesis via 4-Bromothiophene-2-carbonyl Azide

This protocol is based on the synthesis of the analogous tert-butyl N-(thiophen-2-yl)carbamate.[9]

Step 1: Synthesis of 4-Bromothiophene-2-carbonyl Azide

-

Convert 4-bromothiophene-2-carboxylic acid to its corresponding acyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

-

React the crude acyl chloride with sodium azide in a suitable solvent (e.g., acetone or a biphasic system) to yield 4-bromothiophene-2-carbonyl azide. Caution: Acyl azides can be explosive and should be handled with care.

Step 2: Curtius Rearrangement and Trapping with tert-Butanol

-

Dissolve the 4-bromothiophene-2-carbonyl azide (1.0 eq) in anhydrous toluene.

-

Add tert-butanol (1.0-1.2 eq) to the solution.

-

Heat the solution at 100 °C overnight.[9]

-

Remove the excess solvent and tert-butanol in vacuo.

-

The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the synthesis. Note that the yield for the target molecule is an expected value based on analogous reactions.

| Parameter | Value | Reference |

| Starting Material | 4-Bromothiophene-2-carboxylic acid | - |

| Reagents | DPPA, TEA, t-BuOH | [8] |

| Solvent | Toluene or t-BuOH | [8][9] |

| Reaction Temperature | 90-100 °C | [8][9] |

| Reaction Time | 12-24 hours | [8] |

| Typical Yield | 70-80% (expected) | Based on[8] |

| Purification Method | Column Chromatography | [8] |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis of tert-Butyl (4-bromothiophen-2-yl)carbamate.

Caption: Experimental workflow for the one-pot synthesis.

Conclusion

The synthesis of tert-Butyl (4-bromothiophen-2-yl)carbamate via the Curtius rearrangement is an efficient and well-established method. The one-pot procedure using DPPA offers a convenient and safe approach, avoiding the isolation of potentially hazardous acyl azide intermediates. This guide provides the necessary details for researchers to successfully perform this synthesis and utilize the product in their drug discovery and development endeavors.

References

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Curtius Rearrangement - Wikibooks, open books for an open world [en.wikibooks.org]

- 8. TCI Practical Example: Synthesis of a Carbamate Using DPPA | TCI AMERICA [tcichemicals.com]

- 9. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of tert-Butyl (4-bromothiophen-2-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This protocol details the application of the Suzuki coupling for the arylation of tert-Butyl (4-bromothiophen-2-yl)carbamate. The thiophene moiety is a prevalent scaffold in medicinal chemistry, and the ability to introduce diverse aryl and heteroaryl groups at the 4-position is crucial for the development of novel therapeutic agents.[2] The carbamate group at the 2-position is an important directing group and a precursor for the corresponding amine, which is a common pharmacophore.

This document provides a generalized protocol, key reaction parameters, and a troubleshooting guide for the successful Suzuki coupling of tert-Butyl (4-bromothiophen-2-yl)carbamate with various boronic acids or their derivatives.

Key Reaction Parameters

The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. For electron-rich substrates like substituted thiophenes, optimizing these parameters is critical to achieve high yields and minimize side reactions such as protodeboronation.[3]

Table 1: Summary of Typical Reaction Components

| Component | Examples | Role in Reaction | Key Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Active catalyst for the C-C bond formation. | Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ and PdCl₂(dppf) are pre-catalysts that require in-situ reduction. Catalyst loading typically ranges from 1-5 mol%. |

| Ligand | PPh₃, SPhos, XPhos, JohnPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. | For electron-rich thiophenes, bulky and electron-rich phosphine ligands like SPhos or XPhos can be beneficial.[3] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation.[4] | The choice of base is crucial and often substrate-dependent. K₃PO₄ and Cs₂CO₃ are generally effective for a wide range of substrates.[5][6] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Solubilizes reactants and facilitates the reaction. | A mixture of an organic solvent and water is commonly used to dissolve both the organic substrate and the inorganic base.[7] |

| Boron Reagent | Arylboronic acids, Arylboronic pinacol esters | Source of the aryl group to be coupled. | Boronic acids can be prone to decomposition; boronic esters often offer greater stability.[8] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and may require optimization for specific arylboronic acids.

Materials:

-

tert-Butyl (4-bromothiophen-2-yl)carbamate (1.0 equiv)

-

Arylboronic acid or arylboronic pinacol ester (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, and Water in a 4:1 to 5:1 ratio)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add tert-Butyl (4-bromothiophen-2-yl)carbamate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reactant.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 12-24 hours).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-Butyl (4-arylthiophen-2-yl)carbamate.

Table 2: Example Reaction Conditions and Yields for Similar Substrates

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | Good | [2] |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 58-72 | [6] |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various arylboronic acids/esters | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | - | 37-72 | [9] |

| 2,5-dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 27-63 | [10] |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Troubleshooting

Table 3: Common Issues and Solutions in Suzuki Coupling of Thiophenes

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inefficient Oxidative Addition: The C-Br bond on the electron-rich thiophene may be less reactive. | Use more electron-rich and bulky phosphine ligands like SPhos or XPhos to accelerate this step.[3] |

| Protodeboronation: The boronic acid may be unstable under the reaction conditions. | Use the corresponding boronic ester (e.g., pinacol ester) for increased stability. Ensure the reaction is run under strictly anhydrous conditions until the water for the base is added. | |

| Poor Reagent Quality: Impure or degraded reagents, especially the boronic acid. Solvents not properly dried or degassed. | Verify the purity of all reagents. Use freshly opened or purified solvents and degas them thoroughly before use.[3] | |

| Incorrect Base or Solvent: The chosen combination may lead to poor solubility or side reactions. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, THF/H₂O).[11][12] | |

| Formation of Homocoupled Byproducts | Oxygen in the Reaction: Oxygen can promote the homocoupling of the boronic acid. | Ensure the reaction setup is thoroughly purged with an inert gas and that all solvents are properly degassed. |